N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibromo-hydroxyphenyl group and a naphthyl group linked by an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the dibromo groups or convert the hydrazide moiety to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines or dehalogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dibromo-hydroxyphenyl group may interact with active sites of enzymes, while the naphthyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]-2-naphthohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide stands out due to its specific combination of dibromo-hydroxyphenyl and naphthyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H14Br2N2O2 |
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Molecular Weight |
462.1 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H14Br2N2O2/c20-15-8-14(19(25)17(21)10-15)11-22-23-18(24)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-8,10-11,25H,9H2,(H,23,24)/b22-11+ |
InChI Key |
TXEYVFZPXGEYOG-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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